molecular formula C20H15NO B14172606 9(10H)-Acridinone, 10-(phenylmethyl)- CAS No. 60536-21-2

9(10H)-Acridinone, 10-(phenylmethyl)-

Cat. No.: B14172606
CAS No.: 60536-21-2
M. Wt: 285.3 g/mol
InChI Key: HPZWRMSWPVJWGN-UHFFFAOYSA-N
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Description

9(10H)-Acridinone, 10-(phenylmethyl)- is a chemical compound belonging to the acridinone family Acridinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 10-(phenylmethyl)- typically involves the reaction of acridinone derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the acridinone nitrogen attacks the benzyl halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: 9(10H)-Acridinone, 10-(phenylmethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced acridinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Benzyl halides, NaH, DMF.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced acridinone derivatives.

    Substitution: Various substituted acridinone derivatives.

Scientific Research Applications

Chemistry: 9(10H)-Acridinone, 10-(phenylmethyl)- is used as a building block in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as an antiproliferative agent. It has shown activity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Medicine: The compound’s ability to inhibit tubulin polymerization has been explored for its potential use in anticancer drugs. Its mechanism of action involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Industry: In the industrial sector, 9(10H)-Acridinone, 10-(phenylmethyl)- is used in the production of polyimides and other high-performance materials. These materials are valued for their thermal stability, mechanical strength, and chemical resistance .

Mechanism of Action

The mechanism of action of 9(10H)-Acridinone, 10-(phenylmethyl)- primarily involves its interaction with tubulin, a protein essential for microtubule formation. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells . The compound’s ability to induce apoptosis is also associated with the activation of caspase-3-like proteases .

Properties

IUPAC Name

10-benzylacridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-20-16-10-4-6-12-18(16)21(14-15-8-2-1-3-9-15)19-13-7-5-11-17(19)20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZWRMSWPVJWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209282
Record name 9(10H)-Acridinone, 10-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60536-21-2
Record name 9(10H)-Acridinone, 10-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060536212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9(10H)-Acridinone, 10-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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